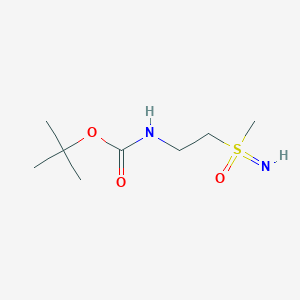

tert-Butyl (2-(S-methylsulfonimidoyl)ethyl)carbamate

Beschreibung

tert-Butyl (2-(S-methylsulfonimidoyl)ethyl)carbamate is a carbamate derivative featuring a tert-butyloxycarbonyl (Boc) protecting group attached to an ethyl chain bearing an S-methylsulfonimidoyl moiety. This compound is structurally distinct due to the sulfonimidoyl group (S(O)(NH)CH₃), which combines sulfoxide and imine functionalities. The Boc group enhances stability during synthetic processes, making the compound valuable in organic synthesis, particularly in peptide chemistry and medicinal chemistry .

Eigenschaften

IUPAC Name |

tert-butyl N-[2-(methylsulfonimidoyl)ethyl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2O3S/c1-8(2,3)13-7(11)10-5-6-14(4,9)12/h9H,5-6H2,1-4H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBBXHNSJKIYNEC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCS(=N)(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (2-(S-methylsulfonimidoyl)ethyl)carbamate typically involves the reaction of tert-butyl carbamate with a sulfonimidoyl precursor. One common method involves the use of tert-butanesulfinamide as a starting material . The reaction conditions often include the use of a base such as cesium carbonate and a solvent like 1,4-dioxane .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis likely follows similar routes as those used in laboratory settings, with optimizations for scale-up and cost-efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

tert-Butyl (2-(S-methylsulfonimidoyl)ethyl)carbamate undergoes various types of chemical reactions, including:

Oxidation: The sulfonimidoyl group can be oxidized to form sulfonimidates.

Reduction: Reduction reactions can convert the sulfonimidoyl group to sulfonamides.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonimidoyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like Grignard reagents .

Major Products

The major products formed from these reactions include sulfonimidates, sulfonamides, and various substituted derivatives depending on the specific reaction conditions .

Wissenschaftliche Forschungsanwendungen

tert-Butyl (2-(S-methylsulfonimidoyl)ethyl)carbamate is an organosulfur compound with the molecular formula and a molecular weight of 222.3 g/mol. It contains both a tert-butyl carbamate and a sulfonimidoyl group. The uniqueness of this compound lies in its combination of a tert-butyl carbamate group and a sulfonimidoyl group, which provides distinct reactivity and applications in various fields of research and industry.

Scientific Research Applications

This compound has several scientific research applications:

- Chemistry It serves as a building block in the synthesis of more complex organosulfur compounds.

- Biology Its unique structure makes it a valuable tool in studying enzyme mechanisms and protein interactions.

- Industry It is used in producing polymers and other materials requiring specific organosulfur functionalities.

Chemical Reactions

This compound undergoes various chemical reactions:

- Oxidation The sulfonimidoyl group can be oxidized to form sulfonimidates.

- Reduction Reduction reactions can convert the sulfonimidoyl group to sulfonamides.

- Substitution It can undergo nucleophilic substitution reactions, particularly at the sulfonimidoyl group.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like Grignard reagents. The major products formed from these reactions include sulfonimidates, sulfonamides, and various substituted derivatives, depending on the specific reaction conditions.

Wirkmechanismus

The mechanism of action of tert-Butyl (2-(S-methylsulfonimidoyl)ethyl)carbamate involves its interaction with molecular targets such as enzymes and proteins. The sulfonimidoyl group can act as a chiral template, facilitating asymmetric synthesis and influencing the activity of biological molecules . The pathways involved often include nucleophilic addition and substitution reactions at the sulfonimidoyl group .

Vergleich Mit ähnlichen Verbindungen

Functional Group Variations

The sulfonimidoyl group differentiates this compound from analogs with sulfonyl, thioether, or ether groups. Below is a comparative analysis:

Key Observations :

- Polarity : The sulfonimidoyl group increases polarity compared to thioethers (e.g., SCH₃) or trimethylsilyl groups, impacting solubility and logP values .

- Reactivity : Sulfonimidoyls are more reactive than sulfonyl groups due to the NH moiety, enabling participation in hydrogen bonding and chiral catalysis .

- Biological Relevance : Aromatic analogs (e.g., 4-chlorophenyl) exhibit enhanced binding to biological targets, whereas PEG-like chains improve pharmacokinetics .

Physicochemical Properties

| Property | This compound | tert-Butyl (2-(methylthio)ethyl)carbamate | tert-Butyl (2-(2-aminoethoxy)ethoxy)ethylcarbamate |

|---|---|---|---|

| Molecular Weight (g/mol) | 220.29 | 201.27 | 248.32 |

| logP | ~1.2 (estimated) | ~2.5 | ~0.8 |

| Hydrogen Bond Donors | 2 (NH in sulfonimidoyl) | 1 (NH in carbamate) | 2 (NH in carbamate and amine) |

| TPSA (Ų) | ~90 | ~60 | ~110 |

Notes:

Biologische Aktivität

tert-Butyl (2-(S-methylsulfonimidoyl)ethyl)carbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Chemical Name: this compound

- Molecular Formula: C₉H₁₈N₂O₄S

- Molecular Weight: 234.31 g/mol

The biological activity of tert-butyl carbamates often involves modulation of enzyme activity, particularly proteases and other targets relevant in disease pathways. The sulfonimidoyl group is known to enhance binding affinity and specificity towards certain enzymes, potentially leading to therapeutic effects.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities, including:

- Anti-inflammatory Effects: Studies have shown that related carbamate derivatives can inhibit inflammatory pathways. For instance, a series of tert-butyl carbamates demonstrated promising anti-inflammatory activity with inhibition percentages ranging from 39% to 54% in carrageenan-induced edema models .

- Protease Inhibition: The compound's structural features suggest potential as a protease inhibitor. Inhibitory assays against SARS-CoV proteases have revealed significant activity, with IC50 values indicating effective inhibition at low concentrations .

Case Studies and Research Findings

- Anti-inflammatory Activity:

- Protease Inhibition:

-

Metabolic Stability:

- Investigations into metabolic stability highlighted the importance of structural modifications in enhancing the pharmacokinetic profile of tert-butyl-containing compounds. Replacing the tert-butyl group with more stable moieties significantly improved metabolic stability in vitro and in vivo, which is crucial for drug development .

Table 1: Summary of Biological Activities

Table 2: Structural Modifications and Their Effects

| Modification | Effect on Activity |

|---|---|

| Replacement of tert-butyl with Cp-CF3 | Improved metabolic stability |

| Addition of sulfonimidoyl group | Enhanced enzyme binding affinity |

| Variations in alkyl chain length | Altered pharmacological profiles |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.